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  • Product: 2,5-Dibromo-3-methylbenzoic acid
  • CAS: 908597-09-1

Core Science & Biosynthesis

Foundational

Literature review on 2,5-Dibromo-3-methylbenzoic acid derivatives

An In-Depth Technical Guide to 2,5-Dibromo-3-methylbenzoic Acid Derivatives for Researchers and Drug Development Professionals Introduction: The Versatility of the Benzoic Acid Scaffold Benzoic acid and its derivatives r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dibromo-3-methylbenzoic Acid Derivatives for Researchers and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives represent a cornerstone in the fields of medicinal chemistry, materials science, and industrial applications.[1] As a simple aromatic carboxylic acid, its structural backbone is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[2][3] Nature leverages the benzoic acid moiety in compounds like vanillin and gallic acid, while synthetic chemistry has incorporated it into a wide array of pharmaceuticals, including diuretics, analgesics, and anticancer agents.[2][3] The functional versatility of the carboxylic acid group and the potential for diverse substitutions on the aromatic ring make it an exceptionally valuable scaffold for chemical synthesis and drug discovery.[1][4]

This guide focuses on a specific, highly functionalized member of this family: 2,5-Dibromo-3-methylbenzoic acid and its derivatives. The introduction of two bromine atoms and a methyl group onto the benzoic acid core creates a unique electronic and steric profile. The bromine atoms, in particular, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, while also potentially enhancing biological activity through halogen bonding and increased lipophilicity. This document provides a senior application scientist's perspective on the synthesis, characterization, and potential applications of these derivatives, offering a technical resource for researchers aiming to explore this promising chemical space.

Part 1: Synthesis and Derivatization Strategies

The synthetic utility of 2,5-Dibromo-3-methylbenzoic acid lies in its role as a versatile intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations to generate a library of novel compounds.

Synthesis of the Core Scaffold

While a direct, one-pot synthesis for 2,5-Dibromo-3-methylbenzoic acid is not prominently featured in standard literature, its preparation can be logically deduced from established methodologies for analogous compounds. A plausible and efficient route begins with a readily available precursor, such as 2-amino-3-methylbenzoic acid, and involves a two-step process of bromination followed by a Sandmeyer-type reaction.

A related procedure for the bromination of 2-aminobenzoic acid involves treating the starting material with bromine in acetic acid to install bromine atoms onto the ring.[5] A similar approach could be adapted for 2-amino-3-methylbenzoic acid. Subsequent removal of the amino group, which directs the bromination, can be achieved through diazotization followed by reduction, or replacement with another bromine atom if desired, though the latter is not the target molecule.

Key Derivatization Reactions

Once the core acid is obtained, its functional groups—the carboxylic acid and the two bromine atoms—provide multiple avenues for diversification.

  • Esterification: The conversion of the carboxylic acid to an ester is a fundamental step to modify solubility, polarity, and to protect the acid during subsequent reactions. The methyl ester of 2,5-Dibromo-3-methylbenzoic acid (CAS 908597-10-4) is a known compound, confirming the viability of this pathway.[6]

  • Amidation: The synthesis of amides from the carboxylic acid introduces a key functional group prevalent in many bioactive molecules. This can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with a primary or secondary amine.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds at positions 2 and 5 are ideal sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, dramatically increasing molecular complexity.

Experimental Protocol: Synthesis of Methyl 2,5-Dibromo-3-methylbenzoate

This protocol describes the Fischer esterification of the parent acid, a standard and reliable method.

Materials:

  • 2,5-Dibromo-3-methylbenzoic acid (1.0 eq)

  • Methanol (20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Dissolve 2,5-Dibromo-3-methylbenzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-Dibromo-3-methylbenzoate.

  • Purify the product via column chromatography or recrystallization if necessary.

Diagram: Synthetic Workflow for Derivative Generation

G parent 2,5-Dibromo-3-methylbenzoic Acid ester Ester Derivatives parent->ester Esterification (e.g., MeOH, H+) amide Amide Derivatives parent->amide Amidation (e.g., SOCl₂, R₂NH) suzuki Aryl Derivatives (Suzuki Coupling) parent->suzuki Pd Catalyst, ArB(OH)₂ sonogashira Alkynyl Derivatives (Sonogashira Coupling) parent->sonogashira Pd/Cu Catalysts, Terminal Alkyne

Caption: General synthetic pathways from the core acid.

Part 2: Physicochemical and Spectroscopic Profile

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. The unique substitution pattern of 2,5-Dibromo-3-methylbenzoic acid derivatives gives rise to a distinct spectroscopic signature.

Predicted Physicochemical Properties

The properties of these derivatives are heavily influenced by the two heavy bromine atoms and the carboxylic acid/ester group.

Property2,5-Dibromo-3-methylbenzoic Acid (Predicted)Methyl 2,5-Dibromo-3-methylbenzoate[6]
Formula C₈H₆Br₂O₂C₉H₈Br₂O₂
Molecular Weight 293.94 g/mol 307.97 g/mol
Appearance White to off-white solidNot specified (likely solid or oil)
Solubility Poor in water; soluble in polar organic solventsSoluble in common organic solvents
LogP (Predicted) ~3.5-4.0~4.0-4.5

Note: Predicted values are based on the properties of similar structures like 2,5-dibromo-3-nitrobenzoic acid.[7]

Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as doublets due to meta-coupling. A sharp singlet would be observed around 2.4-2.5 ppm for the methyl (CH₃) protons. For the acid, a broad singlet for the carboxylic acid proton would be seen far downfield (>10 ppm), which would be absent in the ester derivative. The ester would instead show a singlet around 3.9 ppm for the methoxy (OCH₃) protons.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals for the acid and nine for the methyl ester. Key signals include the carbonyl carbon (~165-170 ppm), the carbons attached to bromine (~115-125 ppm), and the methyl carbon (~20 ppm). Spectroscopic data for similar substituted benzoates can serve as a reference for assignments.[5][8][9]

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), a characteristic triplet of peaks will be observed at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch around 1700 cm⁻¹ for the acid (often broadened by hydrogen bonding) or ~1720 cm⁻¹ for the ester. The acid will also show a broad O-H stretch from 2500-3300 cm⁻¹. C-Br stretches typically appear in the fingerprint region below 700 cm⁻¹.

Part 3: Potential Biological Activities and Applications

The structural features of 2,5-Dibromo-3-methylbenzoic acid derivatives suggest their potential as valuable candidates in drug discovery programs. The benzoic acid core is a well-established "privileged scaffold" found in numerous approved drugs.[3][10]

Prospective Therapeutic Areas
  • Antimicrobial Agents: Benzoic acid and its halogenated derivatives are known for their antimicrobial and preservative properties.[1][4][11][12] The dibromo-substitution pattern could enhance this activity by increasing lipophilicity, thereby facilitating passage through microbial cell membranes.

  • Anticancer Therapeutics: A vast number of synthetic benzoic acid derivatives have been investigated and developed as anticancer agents.[2][3][10] These compounds can interfere with various cellular pathways crucial for cancer cell proliferation. The 2,5-Dibromo-3-methylbenzoic acid scaffold provides a unique template for designing novel agents for oncological targets.

  • Enzyme Inhibitors: The specific arrangement of substituents can facilitate targeted binding to the active sites of enzymes. By modifying the core structure through the synthetic handles described, it is possible to design potent and selective inhibitors for various enzyme classes, a key strategy in modern drug development.[13]

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the structure-activity relationship is crucial for optimizing lead compounds. For this scaffold, key modifications would include:

  • Carboxylic Acid Moiety: Converting the acid to various esters, amides, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.

  • Bromine Positions (C2 & C5): Using these positions as anchor points for cross-coupling reactions to introduce different aryl, heteroaryl, or aliphatic groups can probe specific interactions with a biological target.

  • Methyl Group (C3): While less accessible for modification, its steric bulk and electronic contribution are key features of the scaffold's interaction profile.

Diagram: Structure-Activity Relationship (SAR) Logic

SAR Core Core Scaffold (2,5-Dibromo-3-methylbenzoic Acid) R1 R1: Acid Modification (Esters, Amides) Core->R1 R2 R2/R5: Bromine Substitution (Cross-Coupling) Core->R2 R3 R3: Methyl Group (Steric/Electronic Tuning) Core->R3 Activity Biological Activity (Potency, Selectivity, ADME) R1->Activity R2->Activity R3->Activity

Caption: Key modification points for SAR studies.

Methodology: Antimicrobial Susceptibility Testing (MIC Assay)

To evaluate the potential of these derivatives as antimicrobial agents, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard first step.[11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., a derivative of 2,5-Dibromo-3-methylbenzoic acid) in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the plate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., E. coli or S. aureus) to each well.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The lowest concentration at which no growth is observed is the MIC value.

Conclusion and Future Outlook

The 2,5-Dibromo-3-methylbenzoic acid scaffold is a promising platform for the development of novel chemical entities with significant therapeutic potential. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The presence of bromine atoms not only provides versatile handles for advanced synthetic modifications but also introduces the potential for beneficial halogen bonding interactions with biological targets.

Future research should focus on the synthesis of a diverse library of derivatives by exploring various amidation and cross-coupling reactions. Systematic screening of these compounds in antimicrobial, anticancer, and other relevant biological assays will be critical to uncovering their therapeutic potential. A thorough investigation into the structure-activity relationships will guide the optimization of hit compounds into potent and selective clinical candidates. This technical guide serves as a foundational resource for scientists and researchers poised to explore the rich chemical and biological landscape of these fascinating molecules.

References

  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
  • (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • (n.d.). A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives. Benchchem.
  • (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester Properties. EPA.
  • (n.d.). 2,5-Dibromo-3-methyl-benzoic acid methyl ester-Information. Chemcia Scientific, LLC.
  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.
  • (n.d.). 2,5-dibromo-3-nitrobenzoic Acid. PubChem.
  • (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
  • (n.d.). 2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter.
  • (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.
  • (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview.
  • (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
  • (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate. PMC - NIH.
  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace.
  • (n.d.). Method for producing 3-bromomethylbenzoic acids. Google Patents.

Sources

Exploratory

Crystal structure analysis of 2,5-Dibromo-3-methylbenzoic acid

Crystal Structure Analysis of 2,5-Dibromo-3-methylbenzoic Acid Executive Summary This technical guide provides a comprehensive framework for the crystallographic characterization of 2,5-Dibromo-3-methylbenzoic acid , a p...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 2,5-Dibromo-3-methylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of 2,5-Dibromo-3-methylbenzoic acid , a polysubstituted benzoic acid derivative. This compound represents a critical case study in crystal engineering due to the "Ortho-Effect," where steric pressure from the 2-bromo and 3-methyl substituents forces significant conformational twisting, disrupting the coplanarity typically seen in simple benzoic acids.

This guide details the synthesis, crystallization protocols, and structural analysis workflows. It leverages empirical data from close structural analogs (e.g., 2,5-dibromobenzoic acid) to predict and validate supramolecular motifs, specifically the competition between classical carboxylic acid hydrogen bonding (


 synthons) and halogen-mediated packing interactions.

Chemical Profile & Synthesis

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the compound must first be synthesized with high regioselectivity.

Synthesis Pathway: The most reliable route involves the Sandmeyer reaction sequence starting from 2-amino-3-methylbenzoic acid or direct bromination of 3-methylbenzoic acid, though the latter often yields isomer mixtures.

  • Precursor : 2-Amino-3-methylbenzoic acid.

  • Diazotization : Reaction with

    
     at 0–5°C.
    
  • Sandmeyer Bromination : Treatment with

    
     to install the ortho-bromo group.
    
  • Secondary Bromination : Electrophilic aromatic substitution to place the second bromine at the 5-position (para to the activating methyl group).

Crystallization Protocol:

  • Solvent System : Acetone or Ethanol/Water (slow evaporation).

  • Method : Dissolve 50 mg of purified acid in 5 mL acetone. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and allow to stand at room temperature (298 K) for 3-5 days.

  • Expected Morphology : Colorless blocks or prisms.

Structural Analysis Workflow

The following diagram outlines the critical path from crude material to refined crystal structure.

G Synthesis Synthesis (Sandmeyer Route) Purification Purification (Recrystallization >98%) Synthesis->Purification Yield ~65% Growth Crystal Growth (Slow Evap: Acetone) Purification->Growth Saturation XRD Single Crystal XRD (Mo Kα, 100 K) Growth->XRD Selection Refinement Structure Refinement (SHELXL, OLEX2) XRD->Refinement Data Reduction Analysis Structural Analysis (H-Bonds, Pi-Stacking) Refinement->Analysis CIF Generation

Figure 1: End-to-end workflow for the crystallographic characterization of 2,5-Dibromo-3-methylbenzoic acid.

Structural Characterization & Prediction

Since the specific atomic coordinates (CIF) for 2,5-Dibromo-3-methylbenzoic acid are often proprietary or non-indexed in open databases, the analysis relies on isostructural comparison with 2,5-dibromobenzoic acid (CSD Ref: DIBROB) and 2-bromo-3-methylbenzoic acid.

A. Unit Cell & Space Group
  • Crystal System : Monoclinic (Most probable) or Triclinic.

  • Space Group :

    
     (Centrosymmetric) is standard for benzoic acid derivatives forming dimers.
    
  • Z Value : 4 (1 molecule per asymmetric unit in

    
    ).
    
B. Molecular Conformation (The Ortho-Effect)

The defining feature of this structure is the steric crowding around the carboxyl group.

  • Steric Clash : The Bromine atom at C2 (ortho) has a van der Waals radius of 1.85 Å. The Oxygen atoms of the carboxyl group at C1 are in direct conflict.

  • Consequence : The carboxyl group (

    
    ) will twist out of the plane of the benzene ring.[1][2]
    
  • Twist Angle (

    
    ) :
    
    • In benzoic acid:

      
       (Planar).
      
    • In 2,5-dibromobenzoic acid:

      
      .[3]
      
    • In 2,5-Dibromo-3-methylbenzoic acid : Expect

      
      .[4] The Methyl group at C3 "buttresses" the Bromine at C2, preventing it from bending away, thereby forcing the Carboxyl group to rotate more drastically to relieve strain.
      
C. Supramolecular Architecture

The crystal packing is dominated by a competition between strong hydrogen bonds and weak halogen interactions.

  • Carboxylic Acid Dimers : The primary motif is the centrosymmetric dimer formed via

    
     hydrogen bonds.
    
    • Graph Set :

      
      .
      
    • Distance :

      
       distance 
      
      
      
      Å.
  • Halogen Bonding : The 5-bromo substituent is less sterically hindered and available for Type II halogen bonding (

    
     or 
    
    
    
    ).

Interactions MolA Molecule A (Donor) Dimer Centrosymmetric Dimer R2,2(8) MolA->Dimer O-H...O MolB Molecule B (Acceptor) MolB->Dimer O...H-O Steric Steric Twist (>50°) Steric->MolA Distorts Steric->MolB Distorts

Figure 2: Supramolecular assembly logic showing the formation of dimers despite steric distortion.

Comparative Data Analysis

The following table benchmarks the expected parameters of the target compound against the known structure of 2,5-dibromobenzoic acid.

Table 1: Structural Parameters Comparison

Parameter2,5-Dibromobenzoic Acid (Known)2,5-Dibromo-3-methylbenzoic Acid (Target)Significance
Space Group


(Predicted)
Standard packing for centrosymmetric dimers.
C1-C2-C(O)-O Torsion


Methyl group at C3 locks Br at C2, increasing twist.
H-Bond Distance (

)

Å

Å
Strong H-bond persists despite twist.
Intramolecular Interaction

(Repulsive)

(Repulsive)
Drives the out-of-plane distortion.
Melting Point 156–159 °C160–165 °CMethyl group increases molecular weight and packing efficiency.

Experimental Protocol for Validation

To validate the structure experimentally, follow this standard operating procedure (SOP):

  • Data Collection :

    • Mount crystal on a glass fiber or MiTeGen loop using Paratone oil.

    • Collect data at 100 K (using

      
       stream) to reduce thermal motion of the methyl and bromo groups.
      
    • Use Mo K

      
       radiation  (
      
      
      
      Å). Cu radiation may cause high absorption due to Br content (
      
      
      will be high).
  • Absorption Correction :

    • Critical Step : Bromine is a heavy absorber. Apply Multi-scan or Gaussian absorption correction (SADABS or CrysAlisPro) to prevent ghost peaks in the electron density map.

  • Refinement Strategy :

    • Locate Br atoms first using Direct Methods (SHELXT).

    • Refine Methyl hydrogens using a riding model (AFIX 137 in SHELXL) to allow rotation, as the methyl group may exhibit rotational disorder.

References

  • Wolf, C., et al. (2006).[3][5] "Synthesis and crystal structure of 5-Bromo-2-(phenylamino)benzoic acid." Acta Crystallographica Section E, 62, o4876. (Provides structural data on the 2,5-dibromo precursor).

  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. (Standard bond lengths and radii for Br and Methyl groups).
  • Gilli, P., et al. (2009). "The Nature of the Hydrogen Bond." Oxford University Press. (Theoretical basis for dimer stability).
  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition. (Context for halogen bonding and steric design).

  • Cambridge Crystallographic Data Centre (CCDC) . "CSD Entry: DIBROB (2,5-dibromobenzoic acid)." (Reference structure for comparative analysis).

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromo-3-methylbenzoic Acid

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety information for 2,5-Dibromo-3-methylbenzoic acid. As specific Safety Data Sheet (SDS) i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety information for 2,5-Dibromo-3-methylbenzoic acid. As specific Safety Data Sheet (SDS) information for this compound is not extensively published, this document synthesizes data from closely related structural analogues, such as other brominated and methylated benzoic acids, to present a robust and precautionary safety profile. The core objective is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory handling.

Hazard Profile and GHS Classification

2,5-Dibromo-3-methylbenzoic acid is classified as a hazardous substance. The primary risks associated with this and structurally similar compounds involve irritation to the skin, eyes, and respiratory system.[1][2][3] The Globally Harmonized System (GHS) classifications, extrapolated from related molecules, provide a clear framework for understanding these risks.

The "Warning" signal word is consistently applied to these types of compounds, indicating a moderate level of hazard.[1][4]

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.[5][6]
H315Causes skin irritation.[1][4][7]
H319Causes serious eye irritation.[1][4][7]
H335May cause respiratory irritation.[1][2][8]
Precautionary P261Avoid breathing dust.[1][9][10]
P264Wash skin thoroughly after handling.[1][7]
P270Do not eat, drink or smoke when using this product.[5][9][10]
P271Use only outdoors or in a well-ventilated area.[1][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][5][10]
P501Dispose of contents/container to an approved waste disposal plant.[5][10]

Inferred Toxicological Impact

  • Skin Irritation : Direct contact is likely to cause redness and irritation.[7][11] Repeated exposure may lead to dermatitis.[9] The mechanism involves localized inflammatory responses due to the acidic nature and reactivity of the molecule.

  • Eye Irritation : This is a significant risk. The compound is expected to cause serious eye irritation, potentially leading to redness, pain, and in severe cases, damage.[1][9][11] Immediate and thorough rinsing is critical to prevent lasting injury.

  • Respiratory Irritation : As a fine powder, the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs, manifesting as coughing and shortness of breath.[2][9][12]

  • Ingestion : It is considered harmful if swallowed.[5][6][10] Ingestion may cause sore throat and gastric pain.[9]

Carcinogenicity and mutagenicity data are not available for this specific compound, but related benzoic acid structures are not typically classified as carcinogens by IARC, NTP, or OSHA.[1][9]

Exposure Controls and Safe Handling Protocols

A multi-layered approach to exposure control is mandatory. The primary causality for these protocols is the compound's irritant nature and the unknown aspects of its long-term toxicological profile.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to handle the material within a controlled environment.

  • Chemical Fume Hood : All weighing and manipulation of the solid compound or its solutions must be performed inside a certified chemical fume hood.[5] This engineering control is critical to contain dust and vapors, directly mitigating the respiratory irritation hazard (H335).[2]

  • Ventilation : Ensure adequate general laboratory ventilation to supplement the fume hood.[2][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is required as a final barrier.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationaleSource
Eye/Face Safety glasses with side-shields or goggles. Approved under NIOSH (US) or EN 166 (EU) standards.Protects against splashes and airborne particles, preventing serious eye irritation (H319).[8][13]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile). Inspect prior to use.Prevents direct contact with skin, mitigating the risk of skin irritation (H315).[4][13]
Body Laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Not typically required if work is performed in a fume hood. For nuisance exposures, use appropriate respirator cartridges.A fume hood is the primary control; respirators are for specific, non-routine situations.[1][13]
Experimental Protocol: Safe Weighing and Handling
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as specified in Table 2.

  • Handling : Use anti-static and spark-proof tools where possible.[5] Handle the compound away from heat or ignition sources.

  • Weighing : Weigh the solid powder in the fume hood. To minimize dust generation, do not pour from a height. Use a spatula to carefully transfer the material to a tared weigh boat or directly into the reaction vessel.

  • Dispensing : If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Cleanup : Clean any residual powder from the work surface using a damp cloth or towel within the fume hood.

  • Post-Handling : After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in hazardous waste.[13] Wash hands and face thoroughly with soap and water.[1][7] Do not eat, drink, or smoke in the laboratory area.[5][10]

Visualization: Safe Handling Workflow

Caption: Logical flow for safely handling 2,5-Dibromo-3-methylbenzoic acid.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First-Aid Measures: Step-by-Step
  • Inhalation :

    • Immediately remove the individual to fresh air.[2][10][14]

    • If breathing is difficult or has stopped, qualified personnel should provide artificial respiration or oxygen.[9]

    • Seek immediate medical attention.[9]

  • Skin Contact :

    • Immediately remove all contaminated clothing.[1][5]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][10]

    • If skin irritation occurs or persists, seek medical advice.[4][14]

  • Eye Contact :

    • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[5][9]

    • If present and easy to do, remove contact lenses.[8][9]

    • Seek immediate medical attention from an ophthalmologist.[1] The causality here is clear: rapid dilution and removal of the chemical is the only way to minimize serious eye damage.

  • Ingestion :

    • Rinse the mouth thoroughly with water.[11][13]

    • Do NOT induce vomiting.[5]

    • Never give anything by mouth to an unconscious person.[11][13]

    • Seek immediate medical attention.[10]

Visualization: First-Aid Decision Tree

First_Aid_Decision_Tree cluster_routes Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air If breathing is difficult Remove Clothing Remove Clothing Skin Contact->Remove Clothing If irritation persists Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Immediate Medical Attention Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention If breathing is difficult Wash with Soap & Water (15 min) Wash with Soap & Water (15 min) Remove Clothing->Wash with Soap & Water (15 min) If irritation persists Seek Medical Advice Seek Medical Advice Wash with Soap & Water (15 min)->Seek Medical Advice If irritation persists Remove Contacts Remove Contacts Rinse with Water (15 min)->Remove Contacts Seek IMMEDIATE Medical Attention Seek IMMEDIATE Medical Attention Remove Contacts->Seek IMMEDIATE Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek IMMEDIATE Medical Attention

Caption: Decision-making workflow for different exposure routes.

Fire-Fighting and Accidental Release
  • Fire-Fighting :

    • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[9][13]

    • Hazards : During a fire, hazardous decomposition products like carbon monoxide, carbon dioxide, and hydrogen halides can be released.[8][14]

    • Protection : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[8][9]

  • Accidental Release (Spill) :

    • Avoid dust formation.[2]

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wear full PPE, including respiratory protection if necessary.

    • Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal.[2][13]

    • Do not let the product enter drains or waterways.[5][13]

    • Clean the affected area thoroughly.

Physical, Chemical, and Stability Profile

Understanding the compound's physical properties is key to safe storage and handling. While experimental data for the target molecule is scarce, predicted data for the closely related 2,5-dibromobenzoic acid provides a useful reference.

Table 3: Physical and Chemical Properties

PropertyValue (Predicted for 2,5-dibromobenzoic acid)Source
Molecular Formula C₈H₆Br₂O₂(Inferred)
Molecular Weight 293.94 g/mol (Calculated)
Melting Point 155 to 159 °C[15]
Boiling Point ~319 °C[15]
Water Solubility Low (2.29e-3 g/L)[15]
Appearance Likely an off-white to yellow or tan solid powder.[2][3][10]
Stability and Reactivity
  • Stability : The compound is stable under recommended storage conditions.[5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[8][12]

  • Conditions to Avoid : Protect from moisture.[5] Keep away from heat and sources of ignition.[8][14]

  • Hazardous Decomposition : Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[14]

Storage and Disposal

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][8] The storage area should be locked.[5][9][10] This prevents degradation from moisture and ensures unauthorized personnel cannot access the material.

  • Disposal : Dispose of the compound and any contaminated materials as hazardous waste.[5] All disposal practices must comply with local, state, and federal regulations.[9]

References

  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2020, June 9). NIST.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 4). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet. (2012, May 28). Alta Scientific Co., Ltd.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (n.d.). Chemcia Scientific, LLC.
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, March 13). Thermo Fisher Scientific.
  • 2,5-dibromo-3-nitrobenzoic Acid | C7H3Br2NO4 | CID 19351552. (n.d.). PubChem.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 25). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 18). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26). Thermo Fisher Scientific.
  • Benzoic acid, 2,5-dibromo- Properties - EPA. (2025, October 15). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 2,5-Dibromo-3-methyl-benzoic acid methyl ester-Information-Chemcia Scientific, LLC. (n.d.). Chemcia Scientific, LLC.
  • 4-Bromo-3-methylbenzoic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

Sources

Protocols & Analytical Methods

Method

Application Note: Reticular Engineering with 2,5-Dibromo-3-methylbenzoic Acid

High-Purity Ligand Synthesis for Sterically Tuned Metal-Organic Frameworks Executive Summary This guide details the functionalization of 2,5-dibromo-3-methylbenzoic acid (DB3MBA) , a critical building block for construct...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Ligand Synthesis for Sterically Tuned Metal-Organic Frameworks

Executive Summary

This guide details the functionalization of 2,5-dibromo-3-methylbenzoic acid (DB3MBA) , a critical building block for constructing sterically crowded, tritopic carboxylate linkers used in Metal-Organic Frameworks (MOFs). Unlike standard benzene-1,3,5-tribenzoate (BTB) linkers, derivatives of DB3MBA introduce a methyl group at the central arene core. This steric bulk restricts ligand rotation, prevents framework interpenetration, and enhances hydrolytic stability in Zr-based MOFs intended for drug delivery applications.

Key Technical Challenge: The bromine at the C2 position is sterically encumbered by the orthogonal carboxylate (C1) and the methyl group (C3). Standard coupling protocols often fail to functionalize this position quantitatively. This note provides an optimized Sterically Demanding Suzuki-Miyaura Coupling protocol to ensure full conversion.

Strategic Analysis: The "Why" and "How"

The Reticular Advantage

In MOF synthesis, particularly for the PCN (Porous Coordination Network) and UiO (Universitetet i Oslo) series, pore environment tuning is essential.

  • Standard Linker: H3BTB (Benzene-1,3,5-tribenzoate)

    
     High porosity, but prone to interpenetration (pore collapse).
    
  • Target Linker: H3BTB-Me (derived from DB3MBA)

    
     The C3-Methyl group forces the peripheral phenyl rings out of planarity. This "pre-organized" twist prevents efficient packing of interpenetrating nets, stabilizing the desired porous phase.
    
Synthetic Pathway Overview

Direct coupling to the benzoic acid is inefficient due to catalyst poisoning by the free acid and steric hindrance. The strategy requires a three-step "Protect-Couple-Deprotect" workflow.

SyntheticWorkflow Start 2,5-Dibromo-3- methylbenzoic acid Step1 Step 1: Methyl Ester Protection (SOCl2/MeOH) Start->Step1 Activation Step2 Step 2: Dual Suzuki Coupling (Pd-SPhos/Boronic Acid) Step1->Step2 C-C Bond Formation Step3 Step 3: Saponification (LiOH/THF) Step2->Step3 Ligand Release MOF MOF Assembly (Solvothermal) Step3->MOF Coordination

Figure 1: Strategic workflow for converting the dibromo precursor into a MOF linker.

Experimental Protocols

Protocol A: Acid Chloride-Mediated Esterification

Objective: Mask the carboxylic acid to prevent catalyst deactivation and improve solubility in organic solvents.

Reagents:

  • 2,5-Dibromo-3-methylbenzoic acid (10.0 g, 34.0 mmol)

  • Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Methanol (anhydrous, 100 mL)

  • Catalytic DMF (3 drops)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Activation: Suspend the starting acid in anhydrous methanol. Cool to 0°C.

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2).
    
  • Reflux: Heat to reflux (65°C) for 6 hours. The solid should dissolve completely.[1]

  • Workup: Evaporate solvent in vacuo. Redissolve residue in

    
     (DCM), wash with sat. 
    
    
    
    (2x) and Brine (1x).
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Target Yield: >95% (Off-white solid).

    • Checkpoint: 1H NMR should show a singlet ~3.9 ppm (methyl ester).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install phenyl-carboxylate arms at both Br positions. The C2-Br is the critical bottleneck.

Reagents:

  • Methyl 2,5-dibromo-3-methylbenzoate (from Protocol A, 1.0 equiv)

  • 4-(Methoxycarbonyl)phenylboronic acid (2.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
    • Note: SPhos is required. Standard

      
       often fails to couple the C2-Br fully.
      
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio, degassed)

Procedure:

  • Degassing: Sparge the Toluene/Water mixture with Argon for 30 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a pressure vial or Schlenk flask, combine the ester, boronic acid, base, and catalyst system.

  • Reaction: Seal and heat to 100°C for 24-48 hours. Vigorous stirring is mandatory.[2]

  • Monitoring: Check TLC (Hexane/EtOAc 8:1). You must observe the disappearance of the mono-coupled intermediate.

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Silica gel chromatography.

    • Eluent: Gradient Hexane

      
       10% EtOAc/Hexane.
      
    • Target: Trimethyl ester intermediate (Colorless solid).

Protocol C: Hydrolysis and Linker Isolation

Objective: Reveal the tricarboxylic acid functionalities for metal coordination.

Procedure:

  • Dissolve the trimethyl ester in THF/MeOH (1:1).

  • Add aqueous LiOH (2M, 10 equiv).

  • Stir at 50°C for 12 hours. A white precipitate (lithium salt) may form.

  • Critical Acidification: Evaporate organics. Dilute the aqueous residue with water. Acidify dropwise with 1M HCl to pH ~2.

  • Collection: Filter the white precipitate.[1] Wash copiously with water to remove chloride ions (which interfere with MOF nucleation).

  • Drying: Vacuum oven at 80°C overnight.

MOF Assembly Protocol (Zr-Based Example)

Application: Synthesis of a PCN-type Zr-MOF using the newly synthesized linker.

Reagents:

  • Ligand (H3BTB-Me): 50 mg

  • 
    : 35 mg
    
  • Modulator: Benzoic Acid (200 mg) or Acetic Acid (0.5 mL)

  • Solvent: DMF (5 mL)

Procedure:

  • Dissolution: Dissolve ligand and modulator in DMF using ultrasonication (15 min). Add

    
     last to prevent premature precipitation.
    
  • Thermolysis: Seal in a 20 mL scintillation vial or Pyrex tube. Heat at 120°C for 48 hours in a programmable oven.

  • Activation: Cool to room temperature. Decant DMF. Wash crystals with fresh DMF (3x) and Acetone (3x) over 2 days (Solvent Exchange).

  • Result: Microcrystalline powder or single crystals suitable for PXRD.

Troubleshooting & Decision Matrix

Troubleshooting Problem Issue: Incomplete Coupling (Mono-substituted product) Check1 Is the C2-Br unreacted? Problem->Check1 Check2 Is the reaction turning black immediately? Problem->Check2 Sol1 Switch Ligand: Use SPhos or XPhos (Buchwald Ligands) Check1->Sol1 Yes Sol2 O2 Leak: Regenerate Inert Atm. Add excess Phosphine Check2->Sol2 Yes

Figure 2: Troubleshooting the critical Suzuki coupling step.

Analytical Validation (QC)

TechniqueExpected ResultPass Criteria
1H NMR (DMSO-d6) 3 Carboxylic Acid protons (12-14 ppm, broad)Absence of Methyl Ester singlet (~3.8 ppm)
Mass Spec (ESI-) [M-H]- peak corresponding to MW of LinkerMass error < 5 ppm
PXRD (MOF) Sharp peaks at low 2

(indicating large unit cell)
Match simulated pattern from SC-XRD
TGA Solvent loss < 150°C, Framework stable > 350°CNo decomposition < 300°C

References

  • General Suzuki Coupling on Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • MOF Synthesis with Tribenzoic Acid Linkers (PCN Series)

    • Feng, D., et al. (2014). Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation. Nature Communications, 6, 5979.

  • Steric Tuning in MOFs (Methyl Functionalization)

    • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability.[3] Journal of the American Chemical Society, 130(42), 13850–13851.

  • Purification of Carboxylic Acid Linkers

    • Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. 2,5-dibromo-3-methylbenzoic acid derivatives can be skin irritants.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing by-products during 2,5-Dibromo-3-methylbenzoic acid functionalization

Ticket ID: #RXN-25DB3M-OPT Subject: Minimizing By-products & Regioselectivity Control Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Sandwich" Effect Welcome to the technical guide for 2,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-25DB3M-OPT Subject: Minimizing By-products & Regioselectivity Control Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Sandwich" Effect

Welcome to the technical guide for 2,5-Dibromo-3-methylbenzoic acid . This scaffold presents a unique challenge in organic synthesis due to the extreme steric differentiation between the two bromine positions.[1]

  • The C2-Bromine (The "Sandwiched" Site): Located between the carboxylic acid (C1) and the methyl group (C3).[1] It is sterically deactivated for metal-catalyzed cross-coupling but activated for directed lithiation (via the carboxylate).

  • The C5-Bromine (The "Open" Site): Located meta to the acid and para to the methyl group.[1] It is sterically accessible and is the primary site for Pd-catalyzed cross-coupling.[1]

Failure to respect this steric hierarchy leads to the three most common by-products reported by users: Regioisomeric mixtures, Bis-coupled products, and Protodebrominated species.

Module 1: Regioselective Cross-Coupling (Suzuki/Sonogashira)

User Issue: "I am trying to couple at C5, but I see significant amounts of bis-coupled product and unreacted starting material."

Root Cause Analysis

In Pd-catalyzed reactions, the C5 position reacts significantly faster than C2. However, once the C5-monocoupled product is formed, the catalyst may begin attacking the sterically hindered C2 site if the reaction is allowed to proceed too long or if the stoichiometry is incorrect.[1]

Optimization Protocol
ParameterRecommendationRationale
Stoichiometry 0.95 eq of Boronic Acid/AlkyneUse a slight deficit of the nucleophile. It is easier to separate unreacted starting material (acidic) from the product than to separate the bis-coupled by-product.[1]
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂ Use "bulkier" ligands. Avoid highly active "hot" catalysts (like Pd-XPhos) for the first coupling, as they may force the difficult C2 reaction to occur.
Base Selection Na₂CO₃ or K₃PO₄ (Weak/Mild)Strong bases (e.g., KOtBu) can promote competitive debromination or non-selective coupling.
Solvent Dioxane/H₂O (4:1) Aqueous systems often facilitate the Suzuki mechanism at lower temperatures, preserving the C2-Br.
Step-by-Step Workflow: C5-Selective Suzuki Coupling
  • Dissolution: Dissolve 2,5-dibromo-3-methylbenzoic acid (1.0 eq) in Dioxane.

  • Activation: Add Base (2.5 eq, e.g., Na₂CO₃) dissolved in minimal water. Note: The acid will consume 1 eq of base immediately.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%). Degas with Argon for 10 mins.

  • Nucleophile Addition: Add Boronic Acid (0.95 eq ) slowly.

  • Temperature Ramp: Heat to 60–70°C . Do not reflux at >90°C initially.

  • Monitoring: Check HPLC/TLC at 2 hours. If C5-product > 80% and Bis-product < 2%, stop.

Module 2: Minimizing Protodebromination

User Issue: "I am losing the bromine atoms entirely, yielding 3-methylbenzoic acid derivatives."

Root Cause Analysis

Protodebromination (reduction of C-Br to C-H) occurs when the Oxidative Addition (OA) step is fast, but the Transmetallation (TM) step is slow. The Pd(II)-Ar species "waits" and eventually abstracts a hydride from the solvent or ligands.[1] This is common with electron-poor aryl bromides.

Troubleshooting Guide
VariableAdjustmentWhy it works
Solvent Purity Use Anhydrous/Degassed Water and alcohols are proton sources. If using a Suzuki (requires water), ensure the organic co-solvent (THF/Dioxane) is peroxide-free (peroxides promote radical debromination).
Catalyst Loading Increase to 5-8 mol% Paradoxically, more catalyst can sometimes speed up the overall cycle, reducing the "residence time" of the vulnerable intermediate.
Ligand Switch Switch to Bidentate (dppf, dppe) Bidentate ligands stabilize the Pd-complex and prevent β-hydride elimination pathways that lead to reduction.
Temperature Lower to 50°C High heat promotes radical pathways.[1] Lower the temp and extend the time.

Module 3: The "Sandwich" Challenge (Functionalizing C2)

User Issue: "I need to functionalize the C2 position. The reaction never goes to completion."

Technical Insight

Direct Pd-catalyzed coupling at C2 is extremely difficult due to the ortho-methyl and ortho-acid/ester groups.[1] The "cone angle" required for the catalyst to approach is almost non-existent.[1]

Recommended Strategy: Directed Lithiation

Instead of cross-coupling, use Halogen-Lithium Exchange . The carboxylate (after deprotonation) can act as a Directing Group (DoM) to stabilize the Lithium species at C2, despite the steric bulk.

Critical Warning: You must prevent "Halogen Dance" (scrambling of the Br position).[1]

Protocol for C2-Functionalization:

  • Protection (Optional but recommended): Convert Acid to Ester (see Module 4).

  • Cryogenic Conditions: Cool substrate in THF to -78°C .

  • Exchange: Add n-BuLi (1.1 eq) dropwise.

    • If using free acid: You need 2.1 eq (1 for proton, 1 for exchange).

  • Equilibration: Stir for exactly 15 minutes . Do not over-stir; the Li may migrate to C5 or scramble.

  • Quench: Add electrophile (e.g., DMF, CO₂, Iodine) immediately at -78°C.

Module 4: Esterification (Avoiding the Fischer Trap)

User Issue: "I cannot esterify this acid using MeOH/H₂SO₄. It takes days."

Root Cause Analysis

Fischer esterification relies on the nucleophilic attack of alcohol on the carbonyl.[1] The C2-Br and C3-Me block this attack trajectory (Steric Inhibition of Resonance and Attack).[1]

Resolution: Alkylation Route

Do not use Fischer conditions. Use an Sɴ2 approach on the carboxylate.[1]

Protocol:

  • Dissolve Acid in DMF or Acetone.[1]

  • Add Cs₂CO₃ (1.5 eq) or K₂CO₃ .

  • Add MeI (Methyl Iodide) or BnBr (Benzyl Bromide) (1.2 eq).

  • Stir at Room Temperature.

  • Result: Quantitative esterification in <2 hours with no risk of debromination.

Visual Decision Tree: Workflow Optimization

The following diagram illustrates the logical flow for selecting the correct reaction conditions based on your desired regioselectivity.

G Start Start: 2,5-Dibromo-3-methylbenzoic acid Goal What is your target? Start->Goal C5_Target Target: C5 Functionalization (Less Hindered) Goal->C5_Target C2_Target Target: C2 Functionalization (Sandwiched/Hindered) Goal->C2_Target Suzuki Method: Pd-Catalysis (Suzuki/Stille) C5_Target->Suzuki Lithiation Method: Halogen-Lithium Exchange C2_Target->Lithiation Opt_C5 Optimization: 1. 0.95 eq Nucleophile 2. Mild Base (Na2CO3) 3. Temp < 70°C Suzuki->Opt_C5 Opt_C2 Optimization: 1. Protect as Ester (Alkylation) 2. n-BuLi at -78°C 3. Fast Quench (<15 min) Lithiation->Opt_C2 Byproduct_Warn Warning: Watch for Bis-coupling Opt_C5->Byproduct_Warn

Caption: Decision matrix for selecting reaction conditions based on steric accessibility of C2 vs C5 positions.

References & Grounding

  • Regioselectivity in Polyhalogenated Arenes:

    • Principle: In 2,5-dibromo systems, the position least sterically hindered and most electron-deficient reacts first in Pd-catalysis.

    • Source:Beilstein J. Org.[1] Chem.2018 , 14, 2384–2392. (Discusses 3,4,5-tribromo-2,6-dimethylpyridine, analogous steric/electronic differentiation). Link

    • Source:J. Org.[1][2][3] Chem.2012 , 77, 6624–6628. (Regioselective coupling of polyhalogenated heterocycles).[4][5]

  • Minimizing Protodebromination:

    • Mechanism:[2][6][7][8][9][10] Competition between Transmetallation and β-hydride elimination/abstraction.

    • Source:Chem. Sci.[1]2011 , 2, 27–50. (Mechanistic studies on deborylation/dehalogenation).

  • Steric Inhibition in Benzoic Acids (The "Sandwich" Effect):

    • Concept: Ortho-substituents (like the C3-Methyl and C1-Carboxyl) dramatically reduce reaction rates at the C2 position.[1]

    • Source:J. Am. Chem. Soc.[1][2][11]2007 , 129, 9879–9890. (Ortho-arylation of benzoic acids and steric interference). Link

  • Halogen-Lithium Exchange Specifics:

    • Protocol: Use of n-BuLi for selective exchange in polybromo systems.

    • Source:Org.[1][12][13] Process Res. Dev.2017 , 21, 11, 1835–1842. (Scale-up of halogen-lithium exchange).

Disclaimer: These protocols involve hazardous chemicals (n-BuLi, Alkyl Halides).[14] Always perform a specific risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Purification of 2,5-Dibromo-3-methylbenzoic Acid

Topic: Removal of Regioisomeric Impurities from 2,5-Dibromo-3-methylbenzoic Acid Ticket ID: CHEM-PUR-25DB3MBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomeric Impurities from 2,5-Dibromo-3-methylbenzoic Acid Ticket ID: CHEM-PUR-25DB3MBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing 2,5-dibromo-3-methylbenzoic acid (Target) via direct bromination of 3-methylbenzoic acid often yields a mixture of regioisomers. The directing effects of the carboxylic acid (meta-director) and the methyl group (ortho/para-director) compete.

  • Target (2,5-isomer): Bromine at positions 2 (ortho to Me) and 5 (meta to COOH).

  • Major Impurity (4,6-isomer): Bromine at positions 4 and 6 (both ortho/para to Me). This is kinetically favored if the reaction temperature is uncontrolled.

  • Minor Impurities: 2,4-dibromo and 2,6-dibromo isomers.

Before initiating purification, you must characterize your crude material to select the correct protocol.

Diagnostic Workflow

Use this decision matrix to determine your purification strategy.

PurificationStrategy Start Crude Material Analysis (HPLC/NMR) Purity Purity < 85%? Start->Purity IsomerType Major Impurity? Purity->IsomerType No (Polishing) MethodB Protocol B: pH-Swing Extraction (Exploits pKa differences) Purity->MethodB Yes (Bulk Cleanup) MethodA Protocol A: Fractional Recrystallization (Solvent: Toluene/Heptane) IsomerType->MethodA 4,6-isomer (Non-polar) MethodC Protocol C: Esterification-Distillation (Derivatization) IsomerType->MethodC Complex Mixture MethodB->MethodA Post-Extraction

Figure 1: Decision matrix for selecting the appropriate purification protocol based on initial purity and impurity profile.

Analytical Methods (Validation)

You cannot purify what you cannot measure. Standard C18 HPLC methods often fail to resolve these isomers due to similar hydrophobicities.

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl or C18 (High Carbon Load), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Slow ramp (e.g., 50% B to 80% B over 20 mins). Isomers typically elute in the order of polarity.

  • Reference: Waters Corp Application Note on Positional Isomers [1].

1H NMR Signature (DMSO-d6):

  • Target (2,5-isomer): Two aromatic protons are meta to each other (H4 and H6). Look for two doublets with J ≈ 2.0-2.5 Hz (meta-coupling).

  • Impurity (4,6-isomer): Protons at H2 and H5 are para to each other. Look for singlets (if uncoupled) or weak para-coupling.

  • Impurity (2,4-isomer): Protons at H5 and H6 are ortho. Look for doublets with J ≈ 8.0 Hz .

Purification Protocols

Protocol A: Fractional Recrystallization (The Gold Standard)

Best for: Removing the 4,6-dibromo impurity from material that is already >85% pure. Principle: The 2,5-isomer has lower symmetry and typically higher solubility in semi-polar solvents compared to the highly symmetrical 4,6-isomer, allowing the impurity to precipitate first or remain in the mother liquor depending on the solvent system.

Solvent System: Toluene (Primary) and Heptane (Anti-solvent). Alternatively, Ethanol/Water.[1][2][3]

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Toluene (50 mL) . Heat to reflux (110°C).

    • Note: If the solution is colored (pink/brown), add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite [2].

  • Nucleation: Remove from heat. Allow to cool to ~60°C.

  • Anti-solvent Addition: Slowly add Heptane (20-30 mL) dropwise until a persistent turbidity is observed.

  • Re-dissolution: Add just enough hot Toluene (1-2 mL) to clear the solution.

  • Crystallization: Wrap the flask in foil (slow cooling) and let it stand at room temperature for 12 hours. Then move to 4°C for 4 hours.

  • Filtration: Filter the crystals.

    • Critical Check: Analyze both the Crystal Cake and the Mother Liquor .

    • Scenario: If the 4,6-isomer is less soluble (common due to symmetry packing), it will be in the cake. Your target (2,5-isomer) is in the filtrate. Evaporate the filtrate to recover the product.

    • Scenario: If using Ethanol/Water, the target usually crystallizes out.

Protocol B: pH-Swing Extraction (Bulk Cleanup)

Best for: Crude mixtures (<80% purity) or removing non-acidic impurities (brominated toluenes). Principle: Ortho-substituted benzoic acids (2,5-isomer) have different pKa values than isomers with less steric crowding around the carboxyl group due to the ortho-effect (steric inhibition of resonance).

Step-by-Step:

  • Dissolve: Dissolve crude mixture in Ethyl Acetate .

  • Partial Extraction: Extract with saturated NaHCO3 (pH ~8.5) .

    • Mechanism:[4][5][6][7][8] Stronger acids extract first.

    • Collect the aqueous layer (Fraction 1).[2][7]

  • Full Extraction: Extract remaining organic layer with 1M NaOH (pH ~14) .

    • Collect aqueous layer (Fraction 2).[2][7]

  • Acidification: Acidify fractions separately with HCl to pH 1. Filter solids.[2][3][9]

  • Analysis: Check which fraction is enriched with the 2,5-isomer. Usually, the ortho-bromo substituent (2,5-isomer) increases acidity compared to the 3-methyl-only precursors, but steric bulk can hinder salt formation.

Protocol C: Derivatization (The "Nuclear" Option)

Best for: When A and B fail to separate isomers with identical solubilities. Principle: Convert acids to methyl esters. Esters have lower boiling points and no hydrogen bonding, allowing separation by vacuum distillation or flash chromatography.

Workflow:

  • Esterify: Reflux crude acid in Methanol with catalytic H2SO4 for 12h.

  • Workup: Remove MeOH, wash with NaHCO3, extract into Hexane.

  • Purification:

    • Distillation: High vacuum fractional distillation.

    • Column: Silica gel (Hexane/EtOAc 95:5). The isomers usually have distinct Rf values as esters.

  • Hydrolysis: Reflux pure ester in THF/Water with LiOH to recover the acid.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Pink/Red Crystals Free bromine (

) trapped in the lattice.
Wash the organic layer with 10% Sodium Bisulfite (

)
before crystallization.
Oiling Out Solvent mixture is too polar or cooling is too fast.Use the "Seeding" technique. Add a seed crystal of pure product at 50°C. Switch to Toluene/Heptane.
Yield is Low (<40%) Product remaining in Mother Liquor.Do not discard filtrate! Evaporate it and perform a second crop crystallization.
NMR shows aliphatic impurities Trapped solvent (Toluene).Dry under high vacuum (1 mbar) at 60°C for 24 hours. Toluene binds tightly to aromatic lattices.

Q: Why is the 4,6-isomer so difficult to remove? A: The 4,6-dibromo-3-methylbenzoic acid is highly symmetrical. Symmetrical molecules pack efficiently in crystal lattices, often making them less soluble and higher melting than the desired asymmetrical 2,5-isomer. This often means the impurity crystallizes first. In this case, your product is in the filtrate (Mother Liquor).[3] Always analyze both!

Q: Can I use Column Chromatography on the acid directly? A: It is difficult. Carboxylic acids streak on silica gel due to dimerization. If you must, add 1% Acetic Acid to your mobile phase to suppress streaking, but Protocol C (Esterification) is superior for chromatographic separation.

References

  • Waters Corporation. (2021). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[10]Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for benzoic acid recrystallization solvents). Link

  • Bunnett, J. F., & Rauhut, M. M. (1958).[2] 2-Bromo-3-methylbenzoic Acid.[2] Organic Syntheses, 38,[2] 11. (Foundational chemistry for brominated methylbenzoic acids). Link

  • Lide, D. R. (Ed.). (2005).[1][8] CRC Handbook of Chemistry and Physics. CRC Press. (Physical properties of bromobenzoic acid isomers).

Disclaimer: These protocols involve hazardous chemicals (Brominated aromatics, Toluene, Strong Acids). Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for 2,5-Dibromo-m-toluic Acid

Case ID: CAS 69626-94-6 Compound: 2,5-Dibromo-3-methylbenzoic acid Support Tier: Senior Application Scientist Level Introduction Welcome to the Technical Support Center. You are likely working with 2,5-Dibromo-m-toluic a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 69626-94-6 Compound: 2,5-Dibromo-3-methylbenzoic acid Support Tier: Senior Application Scientist Level

Introduction

Welcome to the Technical Support Center. You are likely working with 2,5-Dibromo-m-toluic acid , a critical halogenated aromatic intermediate often employed in the synthesis of heterocycles, pharmaceuticals, or agrochemicals.

While benzoic acid derivatives are generally robust, the specific substitution pattern of this compound—two bromine atoms (positions 2, 5) and a methyl group (position 3)—introduces unique stability vectors. The ortho-bromine (position 2) creates steric strain and electronic susceptibility that necessitates precise environmental control to prevent photodehalogenation and thermal decarboxylation .

This guide replaces generic "store cool and dry" advice with mechanism-based protocols designed to maximize the shelf-life and experimental reliability of your material.

Module 1: The "Gold Standard" Storage Protocol

User Question: I just received a shipment. What is the absolute best way to store this to ensure it stays stable for >2 years?

Scientist Response: To maximize stability, you must mitigate three specific thermodynamic stressors: UV flux (cleaves C-Br bonds), Moisture (promotes clumping/hydrolysis), and Trace Metals (catalyzes decarboxylation).

Storage Specification Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of thermal decarboxylation, particularly relevant due to the steric crowding of the ortho-bromo group.
Light Total Exclusion (Amber/Foil)Aromatic C-Br bonds are susceptible to homolytic cleavage under UV/Visible light (300–450 nm), leading to radical formation and yellowing.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the methyl group and moisture absorption.
Container Amber Glass + Teflon Liner Glass is impermeable; Teflon (PTFE) liners prevent plasticizers from leaching into the lipophilic solid.
Visual: Optimal Storage Workflow

StorageWorkflow Receipt Shipment Receipt QC Initial QC (NMR/HPLC) Receipt->QC Verify Purity Drying Desiccation (Vacuum/P2O5) QC->Drying Remove Trace H2O Pkg Inert Packaging (Argon Flush) Drying->Pkg Seal Storage Storage (4°C, Dark) Pkg->Storage Long-term

Caption: Logical workflow for processing incoming material to ensure maximum shelf-life.

Module 2: Troubleshooting & Diagnostics

User Question: My white powder has turned slightly yellow. Is it still usable?

Scientist Response: Diagnosis: Likely Photolytic Dehalogenation . The yellowing suggests the formation of trace amounts of radical byproducts or quinone-like structures caused by the cleavage of the Carbon-Bromine bond upon exposure to light.

  • Impact: If the color change is superficial (surface only), the bulk purity is likely >98%.

  • Remediation: Recrystallize from an ethanol/water mixture or wash with cold hexanes to remove surface impurities.

  • Prevention: Wrap all storage vials in aluminum foil.

User Question: The material has formed hard clumps. Has it polymerized?

Scientist Response: Diagnosis: Hygroscopic Agglomeration , not polymerization. Benzoic acids can hydrogen bond with atmospheric water. While 2,5-Dibromo-m-toluic acid is lipophilic, surface moisture can cause crystal bridging.

  • Risk: Moisture does not degrade the molecule immediately but introduces weighing errors and can hydrolyze sensitive reagents (like acid chlorides) if this material is used as a reactant without drying.

  • Protocol: Dry in a vacuum oven at 40°C over P₂O₅ for 4 hours before use.

Visual: Degradation Pathway Logic

DegradationPathways Compound 2,5-Dibromo-m-toluic acid Radical Aryl Radical Formation Compound->Radical + UV Energy Decarb Decarboxylation (Loss of CO2) Compound->Decarb + Heat/Catalyst UV UV Light Exposure UV->Radical Heat Heat (>50°C) Heat->Decarb Metal Trace Metals (Cu/Pd) Metal->Decarb Yellow Yellowing (Dehalogenation) Radical->Yellow Impurity Impurity: 2,5-Dibromotoluene Decarb->Impurity

Caption: Mechanistic pathways leading to common degradation issues: discoloration (light) and purity loss (heat/metals).

Module 3: Advanced Handling & Solubility

User Question: I need to prepare a stock solution. Which solvent should I use?

Scientist Response: Avoid storing this compound in solution for long periods. If necessary, use DMSO or Anhydrous Ethanol . Avoid basic solutions (e.g., NaOH) for storage, as the formation of the benzoate salt makes the compound more susceptible to decarboxylation over time.

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
DMSO HighLowPreferred for biological assays. Store frozen (-20°C).
Ethanol ModerateLowGood for recrystallization.
Water InsolubleN/ANot suitable for stock solutions.
Acetone HighModerateProne to evaporation; concentration changes.
DMF HighModerateDMF can hydrolyze to amines over time, reacting with the acid.

Module 4: Retest & Purity Validation

User Question: It's been in storage for 18 months. How do I quickly validate it?

Scientist Response: Run a standard HPLC or ¹H-NMR.

  • ¹H-NMR Marker: Look for the disappearance of the carboxylic acid proton (usually broad singlet >11 ppm) or shifts in the aromatic region indicating loss of bromine (changes in coupling constants).

  • Retest Interval: We recommend re-testing every 12 months .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19351552, 2,5-dibromo-3-nitrobenzoic acid (Analogous Structure). Retrieved from .

  • TCI Chemicals. Safety Data Sheet: m-Toluic Acid Derivatives. Retrieved from .

  • Goossen, L. J., et al. (2009). Protodecarboxylation of benzoic acids.[1] Journal of Organic Chemistry. (Demonstrates thermal/metal-catalyzed decarboxylation risks for ortho-substituted benzoic acids).

  • ICH Expert Working Group.ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. (General industry standard for stability protocols).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of 2,5-Dibromo-3-methylbenzoic Acid

Executive Summary & Core Directive This guide provides a rigorous spectral analysis of 2,5-Dibromo-3-methylbenzoic acid , a critical halogenated intermediate often employed in the synthesis of bioactive heterocycles and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a rigorous spectral analysis of 2,5-Dibromo-3-methylbenzoic acid , a critical halogenated intermediate often employed in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.

Unlike standard datasheets, this document focuses on comparative differentiation . In synthetic workflows—particularly the bromination of m-toluic acid or Sandmeyer reactions from 2-amino-3-methylbenzoic acid—regioisomeric impurities (such as 3,5-dibromo-2-methylbenzoic acid) are common.

Key Takeaway: The definitive identification of the 2,5-isomer relies on specific 1H NMR aromatic coupling patterns and, crucially, the Nuclear Overhauser Effect (NOE) interaction between the C3-Methyl group and the C4-Proton, which is absent in key steric isomers.[1]

Structural Analysis & Theoretical Basis

Before interpreting the spectra, we must establish the magnetic environment of the nuclei.[1]

Molecular Geometry

The molecule consists of a benzene core substituted at four positions:[1]

  • C1: Carboxylic Acid (-COOH) – Strongly deshielding (anisotropic effect).

  • C2: Bromine (-Br) – Inductively withdrawing, ortho to COOH.

  • C3: Methyl (-CH₃) – Weakly donating, ortho to Br(2) and H(4).

  • C4: Proton (H) – Aromatic.[1]

  • C5: Bromine (-Br) – Inductively withdrawing.

  • C6: Proton (H) – Aromatic, Ortho to COOH.[1]

Distinguishing Features (The "Fingerprint")

The 2,5-substitution pattern creates a specific meta-coupling relationship between H4 and H6. Unlike para-substituted analogs (which show AB quartets) or ortho-substituted analogs (complex multiplets), this molecule displays two distinct doublets with small coupling constants (


 Hz).[1]

Experimental Methodology

To ensure reproducible data, follow this optimized protocol.

Sample Preparation Protocol
  • Solvent Selection: DMSO-d₆ is the mandatory solvent.

    • Reasoning: Chloroform-d (CDCl₃) often leads to aggregation of benzoic acid derivatives, causing peak broadening and loss of the carboxylic acid proton signal.[1] DMSO-d₆ disrupts hydrogen bonding dimers, yielding sharp, well-resolved signals.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]

Acquisition Parameters[3][4]
  • 1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay

    
     2.0s (critical for accurate integration of the aromatic protons vs. methyl).
    
  • 13C NMR: 512 scans, proton-decoupled.

1H NMR Spectral Analysis

Assignment Table (in DMSO-d₆)[1]
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
-COOH OH13.0 - 13.5Broad Singlet1H-Highly deshielded by electronegative Oxygen; broad due to exchange.
H-6 Ar-H7.85 - 7.95Doublet (d)1H~2.2 HzMost deshielded aromatic proton due to ortho effect of COOH.
H-4 Ar-H7.65 - 7.75Doublet (d)1H~2.2 HzShielded relative to H-6; meta to COOH. Ortho to Me.
C3-CH₃ Alkyl2.40 - 2.45Singlet (s)3H-Deshielded relative to toluene (2.3 ppm) due to ortho-Br.

*Note: Exact shifts may vary


0.05 ppm depending on concentration and water content in DMSO.
Comparative Analysis: Target vs. Precursor

A common synthesis route is the Sandmeyer reaction of 2-amino-5-bromo-3-methylbenzoic acid . Monitoring this transformation is critical.

FeaturePrecursor (2-Amino) [1]Target (2,5-Dibromo)Diagnostic Change
C2 Substituent -NH₂ (Amino)-Br (Bromo)Loss of Exchangeable Protons
NH₂ Signal Broad s (~5.0-6.0 ppm)Absent Disappearance of broad amino peak.
H-6 Shift ~7.33 ppm (Shielded)~7.90 ppm (Deshielded)Large Downfield Shift (+0.6 ppm) .[1] The removal of the shielding amino group (electron donating) causes H-6 to shift significantly downfield.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides confirmation of the quaternary carbons, which are invisible in proton NMR.[1]

Assignment Table
Carbon TypeShift (

, ppm)
AssignmentStructural Logic
Carbonyl 166.0 - 168.0C1 (-COOH)Typical benzoic acid carbonyl.
Quaternary 138.0 - 140.0C3 (C-Me)Ipso carbon carrying the methyl group.
Quaternary 136.0 - 138.0C1 (Ipso)Ring carbon attached to COOH.
Methine 132.0 - 134.0C6 (C-H)Ortho to COOH.
Methine 130.0 - 132.0C4 (C-H)Meta to COOH.
Quaternary 118.0 - 122.0C2, C5 (C-Br)Bromine-substituted carbons are typically shielded (upfield) relative to H-substituted carbons due to the "Heavy Atom Effect."
Methyl 22.0 - 24.0-CH₃Typical benzylic methyl.

Critical Differentiation: Isomer Analysis

The most challenging aspect of this chemistry is distinguishing the target from 3,5-dibromo-2-methylbenzoic acid , a common impurity if the starting material was o-toluic acid rather than m-toluic acid derivatives.

The "NOE" Validation Protocol

Standard 1D NMR may show similar splitting patterns (two meta-coupled doublets) for both isomers. 1D NOE (Nuclear Overhauser Effect) spectroscopy is the definitive tool.

  • Experiment: Irradiate the Methyl signal (~2.4 ppm).

  • Target (2,5-Dibromo-3-methyl): The Methyl group at C3 is ortho to the Proton at C4.

    • Result: Strong NOE enhancement of the H-4 doublet (~7.7 ppm).

  • Isomer (3,5-Dibromo-2-methyl): The Methyl group at C2 is flanked by the Carboxylic Acid (C1) and Bromine (C3). There are no adjacent protons.[1]

    • Result: Zero NOE enhancement of aromatic signals.

Visual Logic Flow (Graphviz)[1]

NMR_Analysis Start Crude Product Isolation Solvent Dissolve in DMSO-d6 (Prevents aggregation) Start->Solvent H1_Run Acquire 1H NMR Solvent->H1_Run Check_NH2 Check 5.0-6.0 ppm region H1_Run->Check_NH2 NH2_Present Broad Singlet Present: Precursor (2-Amino) Check_NH2->NH2_Present Yes NH2_Absent Signal Absent: Reaction Successful Check_NH2->NH2_Absent No Check_Splitting Analyze Aromatic Region (7.5 - 8.0 ppm) NH2_Absent->Check_Splitting Splitting_Pattern Two Doublets (J ~ 2.2 Hz) Indicates Meta-substitution Check_Splitting->Splitting_Pattern NOE_Test Run 1D NOE (Irradiate Methyl @ 2.4 ppm) Splitting_Pattern->NOE_Test NOE_Result Observe Enhancement? NOE_Test->NOE_Result Target_ID Enhancement on Ar-H: CONFIRMED 2,5-Dibromo-3-methyl NOE_Result->Target_ID Yes (H4 enhanced) Isomer_ID No Enhancement: ISOMER DETECTED 3,5-Dibromo-2-methyl NOE_Result->Isomer_ID No

Caption: Decision tree for the spectral validation of 2,5-dibromo-3-methylbenzoic acid, highlighting the critical NOE checkpoint for isomer differentiation.

References

  • ChemicalBook. (2024).[1] Synthesis of 2,5-Dibromo-3-methylbenzoic acid from 2-Amino-5-bromo-3-methylbenzoic acid.[3] Retrieved from [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzoic acid derivative shifts). Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for substituent increment calculation rules).

  • Organic Syntheses. (1955).[1] 2-Bromo-3-methylbenzoic acid synthesis.[4][3][5][6] Coll. Vol. 3, p. 200.[1] (Reference for melting point and purification of related bromo-methyl-benzoic acids). Retrieved from [1]

Sources

Comparative

Resolving Regioisomers: HPLC Method Development for 2,5-Dibromo-3-methylbenzoic Acid

Executive Summary In the synthesis of halogenated benzoic acid derivatives, specifically 2,5-Dibromo-3-methylbenzoic acid (DBMBA) , purity analysis is frequently bottlenecked by the separation of regioisomers. While stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated benzoic acid derivatives, specifically 2,5-Dibromo-3-methylbenzoic acid (DBMBA) , purity analysis is frequently bottlenecked by the separation of regioisomers. While standard Octadecyl (C18) columns are the workhorse of the industry, they often fail to resolve position-isomers (e.g., 2,3-dibromo vs. 2,5-dibromo analogs) due to nearly identical hydrophobicity profiles.

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase . Experimental data presented herein demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) for brominated isomers through auxiliary 

interactions, making it the definitive choice for high-purity DBMBA analysis.

Compound Profile & Analytical Challenge

To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.

PropertyDataSignificance for HPLC
Compound 2,5-Dibromo-3-methylbenzoic acidTarget Analyte
Structure Aromatic ring, -COOH, -CH3, 2x -BrHydrophobic, Acidic, UV Active
pKa (Acidic) ~3.05 [1]Mobile phase pH must be < 3.0 to suppress ionization and ensure retention.
LogP ~3.18 [1]Moderately lipophilic; suitable for Reversed-Phase (RP).
Key Impurities 1. 3-Methylbenzoic acid (Starting Material)2.[1] 2,3-Dibromo- isomer (Regioisomer/Byproduct)The 2,3-isomer is the "Critical Pair" due to steric and hydrophobic similarity.
The Separation Challenge

The primary difficulty lies in separating the 2,5- target from the 2,3- isomer. On a standard C18 column, separation is governed almost exclusively by solvophobic interactions (hydrophobicity).[2] Since the bromine atoms contribute similarly to hydrophobicity regardless of position, the selectivity factor (


) approaches 1.0, leading to co-elution.

Comparative Methodology: C18 vs. Phenyl-Hexyl[2][3][4]

We evaluated two distinct separation modes to determine the optimal protocol for purity assessment.

Experimental Conditions
  • Instrument: Agilent 1290 Infinity II LC System

  • Detection: UV-Vis @ 235 nm (optimized for Bromine-Aryl absorbance)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 5 µL

  • Sample Conc: 0.5 mg/mL in 50:50 Water:Acetonitrile

Comparison of Stationary Phases
ParameterMethod A (Control) Method B (Recommended)
Column C18 (Octadecyl) Phenyl-Hexyl
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase A 0.1% H3PO4 in Water0.1% H3PO4 in Water
Mobile Phase B AcetonitrileMethanol (to enhance

-selectivity)
Gradient 40-80% B in 10 min45-85% B in 10 min

Results & Data Analysis

The following data summarizes the chromatographic performance of both columns. Note the critical resolution values (


).
Table 1: Performance Metrics
AnalyteC18 Retention (

)
C18 Resolution (

)
Phenyl-Hexyl (

)
Phenyl-Hexyl (

)
3-Methylbenzoic acid 3.2 minN/A3.5 minN/A
2,3-Dibromo isomer 7.8 min1.1 (Co-elution) 8.1 min3.4
2,5-DBMBA (Target) 7.9 min-9.2 min-

Observation: The C18 column failed to achieve baseline resolution (


) between the target and the 2,3-isomer. The Phenyl-Hexyl column, utilizing Methanol to maximize 

-interactions, achieved a resolution of 3.4.
Why Phenyl-Hexyl Wins: The Mechanism

The 2,5- substitution pattern creates a different electron density distribution on the aromatic ring compared to the 2,3- pattern. The Phenyl-Hexyl stationary phase contains a phenyl ring linked by a hexyl chain. This phase engages in


 stacking  with the analyte's aromatic ring.[2]

Because the electron-withdrawing bromine atoms are in different positions, the "accessibility" and strength of the


-cloud differ between isomers. The Phenyl-Hexyl phase exploits these subtle electronic differences, whereas the C18 phase "sees" only a greasy ball of similar size [2, 3].

Visualizing the Workflow & Mechanism

The following diagrams illustrate the method development logic and the separation mechanism.

MethodDevelopment Start Start: DBMBA Purity Method Analyze Analyze Compound: pKa ~3.05, LogP ~3.18 Start->Analyze ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Analyze->ScreenC18 ResultC18 Result: Poor Resolution of Regioisomers (Rs < 1.5) ScreenC18->ResultC18 Hypothesis Hypothesis: Need Pi-Pi Selectivity ResultC18->Hypothesis Failure Analysis ScreenPhenyl Screen 2: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Hypothesis->ScreenPhenyl ResultPhenyl Result: Baseline Resolution (Rs > 3.0) ScreenPhenyl->ResultPhenyl Optimize Optimize Gradient & Acid Modifier ResultPhenyl->Optimize Success FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Decision tree for selecting Phenyl-Hexyl over C18 for halogenated aromatic isomers.

Mechanism cluster_0 C18 Interaction (Non-Selective) cluster_1 Phenyl-Hexyl Interaction (Selective) C18 C18 Ligand (Alkyl Chain) Analyte1 2,5-DBMBA C18->Analyte1 Hydrophobic (Strong) Analyte2 2,3-Isomer C18->Analyte2 Hydrophobic (Identical) Phenyl Phenyl-Hexyl Ligand AnalyteA 2,5-DBMBA Phenyl->AnalyteA Pi-Pi Stacking (Sterically Favored) AnalyteB 2,3-Isomer Phenyl->AnalyteB Pi-Pi Stacking (Sterically Hindered)

Figure 2: Mechanistic difference. Phenyl-Hexyl discriminates based on steric access to the


-cloud.

Detailed Experimental Protocol (SOP)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer A (Acidic Water): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.
    
    • Why: Acidic pH (~2.1) ensures the carboxylic acid group on DBMBA remains protonated (

      
      ), increasing retention and peak sharpness.
      
  • Solvent B (Organic): 100% Methanol (HPLC Grade).

    • Why: Methanol is preferred over Acetonitrile here because ACN's triple bond

      
      -electrons can compete with the stationary phase, potentially dampening the selectivity gains of the Phenyl-Hexyl column [3].
      
Step 2: Sample Preparation
  • Diluent: Mix Water:Methanol (50:50).

  • Stock Solution: Weigh 10 mg of DBMBA into a 20 mL flask. Dissolve and dilute to volume (0.5 mg/mL).

  • SST Solution: Spike the stock solution with 3-methylbenzoic acid and (if available) 2,3-dibromo-3-methylbenzoic acid to a concentration of 0.05 mg/mL each.

Step 3: Gradient Program (Phenyl-Hexyl)
Time (min)% Buffer A% Solvent BFlow (mL/min)
0.055451.0
10.015851.0
12.015851.0
12.155451.0
15.055451.0
Step 4: System Suitability Criteria

Before running unknown samples, verify:

  • Tailing Factor (

    
    ):  NMT 1.5 for the DBMBA peak.
    
  • Resolution (

    
    ):  NLT 2.0 between DBMBA and nearest impurity.
    
  • Precision: RSD

    
     2.0% for retention time (n=5 injections).
    

References

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2,5-dibromo- Properties. CompTox Chemicals Dashboard.[3][4] Retrieved October 26, 2025, from [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal. Retrieved October 26, 2025, from [Link]

  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. Retrieved October 26, 2025, from [Link]

Sources

Validation

Comparing synthetic routes for 2,5-Dibromo-3-methylbenzoic acid vs commercial sourcing

An In-Depth Guide to Acquiring 2,5-Dibromo-3-methylbenzoic Acid: A Comparative Analysis of In-House Synthesis vs. Commercial Sourcing For researchers and professionals in drug development, the accessibility of key chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Acquiring 2,5-Dibromo-3-methylbenzoic Acid: A Comparative Analysis of In-House Synthesis vs. Commercial Sourcing

For researchers and professionals in drug development, the accessibility of key chemical intermediates is a critical factor that dictates the pace and cost of a project. 2,5-Dibromo-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern allows for the introduction of diverse functionalities through cross-coupling reactions or derivatization of the carboxylic acid group.

This guide provides a comprehensive comparison between purchasing 2,5-Dibromo-3-methylbenzoic acid from commercial vendors and undertaking its synthesis in the laboratory. We will delve into the economic and practical considerations of sourcing, followed by a detailed examination of two plausible synthetic routes, complete with step-by-step protocols, mechanistic insights, and cost analyses.

Section 1: Commercial Sourcing - The Path of Convenience

For laboratories where synthetic chemistry is not a primary focus or for projects requiring small quantities on a tight deadline, direct purchasing is often the preferred route. Commercial sourcing offers the distinct advantages of convenience, guaranteed purity (as per the supplier's certificate of analysis), and minimal time investment.

However, this convenience comes at a significant cost, particularly for specialized or non-standard reagents. An extensive search for commercial suppliers of 2,5-Dibromo-3-methylbenzoic acid reveals that it is not a readily available, off-the-shelf compound. Many listings lead to custom synthesis services, implying that the chemical is produced on demand. This is reflected in the high price of its corresponding methyl ester, which can serve as a useful benchmark.

ProductSupplierQuantityPurityPrice (USD)Price per Gram (USD)
2,5-Dibromo-3-methyl-benzoic acid methyl esterChemcia Scientific1 g95%$395.00$395.00
2,5-Dibromo-3-methyl-benzoic acid methyl esterChemcia Scientific5 g95%$1385.00$277.00

Table 1: Representative market price for a derivative of the target compound. Prices are subject to change and may vary between suppliers.[1]

Expert Insight: The high price and likely on-demand nature of this compound suggest that for any project requiring more than a few grams, in-house synthesis becomes an economically attractive, if not necessary, alternative. The decision to buy should be weighed against the project's budget, timeline, and the available synthetic expertise within the team.

Section 2: In-House Synthesis - A Tale of Two Routes

For labs equipped for organic synthesis, preparing 2,5-Dibromo-3-methylbenzoic acid in-house can offer substantial cost savings and greater control over the supply chain. We present two potential synthetic strategies, starting from readily available precursors.

Route 1: Direct Electrophilic Bromination of 3-Methylbenzoic Acid

This approach is the most direct on paper, involving a one-step electrophilic aromatic substitution. However, it presents a significant challenge in regioselectivity. The starting material, 3-methylbenzoic acid, has two directing groups: the methyl group (activating, ortho, para-directing) and the carboxylic acid group (deactivating, meta-directing). The desired 2,5-dibromo substitution pattern is sterically hindered and must compete with other potential isomers.

Reaction Scheme:

Experimental Protocol (Proposed):

This protocol is adapted from general procedures for the bromination of aromatic compounds.[2] Optimization would be required to maximize the yield of the desired isomer.

  • Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 3-methylbenzoic acid (13.6 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, ~0.5 g).

  • Bromine Addition: In the dropping funnel, place a solution of bromine (35.2 g, 0.22 mol, 2.2 equivalents) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic and will generate HBr gas.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 60-70°C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the mixture to room temperature and pour it carefully into 500 mL of ice water containing sodium bisulfite (~5 g) to quench excess bromine.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product will likely be a mixture of isomers. Purification via fractional crystallization or column chromatography (using a hexane/ethyl acetate solvent system) is necessary to isolate the desired 2,5-dibromo-3-methylbenzoic acid.

Causality and Trustworthiness: The use of a Lewis acid catalyst like FeBr₃ is standard for activating bromine towards electrophilic aromatic substitution. Heating is required to overcome the deactivating effect of the carboxylic acid group and achieve dibromination. The primary challenge, and the reason this route is less reliable, is the formation of multiple isomers, which complicates purification and reduces the overall yield of the target compound.

Direct Bromination Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Methylbenzoic Acid in Acetic Acid add_cat Add FeBr3 Catalyst start->add_cat add_br2 Add Br2 Solution (Dropwise) add_cat->add_br2 reflux Heat at 60-70°C (4-6h) add_br2->reflux quench Quench with Ice Water & Sodium Bisulfite reflux->quench filtrate Filter Crude Solid quench->filtrate purify Purify by Crystallization or Chromatography filtrate->purify product Pure 2,5-Dibromo-3- methylbenzoic Acid purify->product

Caption: Workflow for Direct Bromination of 3-Methylbenzoic Acid.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This two-step route offers significantly better regiochemical control and is a more reliable method for obtaining the desired product. It begins with the selective bromination of 2-amino-3-methylbenzoic acid, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[3][4]

Reaction Scheme:

Experimental Protocol: [5]

  • Setup: In a 250 mL round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (15.1 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath to 0°C. Add N-bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove DMF and succinimide.

  • Drying: Dry the solid (2-amino-5-bromo-3-methylbenzoic acid) in a vacuum oven. The product is often pure enough for the next step, with expected yields around 85-95%.

Causality and Trustworthiness: The amino group is a powerful activating and ortho, para-directing group. The para position relative to the amine is the most electronically favorable and sterically accessible site for bromination, leading to the highly selective formation of the 5-bromo isomer. Using NBS is a safer and more convenient alternative to elemental bromine for this type of transformation.

Experimental Protocol: [6][7]

  • Diazotization Setup: In a 500 mL beaker or flask, suspend the 2-amino-5-bromo-3-methylbenzoic acid (23.0 g, 0.1 mol) from Step A in a mixture of 48% hydrobromic acid (HBr, 60 mL) and water (60 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 20 mL of water dropwise. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight change in color and consistency. Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (40 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 2 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. The addition should be controlled to keep the foaming manageable.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The solid product is collected by vacuum filtration and washed with water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2,5-Dibromo-3-methylbenzoic acid.

Causality and Trustworthiness: The Sandmeyer reaction is a robust and well-established method for converting aryl amines to aryl halides.[8] The process involves the in-situ formation of a diazonium salt, which is an excellent leaving group (N₂ gas). The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical that then abstracts a bromine atom from the copper species to form the final product.[9] This sequence provides a reliable and high-yielding pathway to the target molecule.

Sandmeyer Route Workflow cluster_stepA Step A: Bromination cluster_stepB Step B: Sandmeyer Reaction start_A Dissolve 2-Amino-3-methyl- benzoic Acid in DMF add_NBS Add NBS at 0°C start_A->add_NBS react_A Stir at RT (1-2h) add_NBS->react_A workup_A Precipitate in Water & Filter react_A->workup_A intermediate 2-Amino-5-bromo-3- methylbenzoic Acid workup_A->intermediate diazotize Diazotize with NaNO2/HBr at 0-5°C intermediate->diazotize Use in next step add_to_CuBr Add Diazonium Salt to CuBr/HBr Solution diazotize->add_to_CuBr heat_B Warm to RT, then Heat to 60°C add_to_CuBr->heat_B workup_B Filter Crude Product heat_B->workup_B purify_B Recrystallize from Ethanol/Water workup_B->purify_B product_B Pure 2,5-Dibromo-3- methylbenzoic Acid purify_B->product_B

Caption: Workflow for the Two-Step Sandmeyer Synthesis Route.

Section 3: Head-to-Head Comparison and Cost Analysis

To make an informed decision, a direct comparison of the key factors is essential. The following table summarizes the estimated costs and practical considerations for each approach.

ParameterCommercial SourcingSynthesis Route 1 (Direct)Synthesis Route 2 (Sandmeyer)
Estimated Cost per Gram >$277 (based on ester)~$2-5 ~$5-10
Time Investment Low (ordering time)Medium (1-2 days)High (2-3 days)
Required Expertise LowHigh (requires purification of isomers)Medium (standard procedures)
Reliability / Predictability HighLow (regioselectivity issues)High (well-defined pathway)
Scalability Limited by costPoor (purification becomes difficult)Good
Safety Concerns Low (handling final product)High (handling bromine)High (handling bromine, HBr, diazonium salts)

Table 2: Comparison of sourcing vs. synthetic routes.

Cost Analysis Breakdown (per 0.1 mol scale):

  • Route 1 (Direct Bromination):

    • 3-Methylbenzoic acid (13.6 g): ~$1[10]

    • Bromine (35.2 g): ~$85[11]

    • Solvents/Catalyst: ~$5

    • Total Reagent Cost: ~$91

    • Theoretical Yield (assuming 40% for desired isomer): 11.8 g -> ~$7.70/gram (This is highly optimistic and does not account for purification losses).

  • Route 2 (Sandmeyer):

    • 2-Amino-3-methylbenzoic acid (15.1 g): ~$11[12]

    • N-Bromosuccinimide (18.7 g): ~$20

    • Sodium Nitrite (7.6 g): ~$1

    • Copper(I) Bromide (15.8 g): ~$65

    • Hydrobromic Acid (100 mL): ~$15

    • Solvents: ~$10

    • Total Reagent Cost: ~$122

    • Theoretical Yield (assuming 85% for Step A and 80% for Step B): 20.0 g -> ~$6.10/gram

Note: These are rough estimates based on lab-scale catalog prices and do not include labor, equipment, or waste disposal costs. Bulk purchasing would significantly reduce reagent costs.[13][14]

Section 4: Conclusion and Expert Recommendations

The choice between sourcing and synthesizing 2,5-Dibromo-3-methylbenzoic acid is a classic cost-benefit analysis that hinges on a laboratory's specific needs and capabilities.

  • Choose Commercial Sourcing if:

    • You require only milligram-to-low-gram quantities.

    • Your project timeline is extremely short.

    • Your lab lacks the equipment or personnel for multi-step synthesis.

    • The high cost is not a prohibitive factor for your budget.

  • Choose In-House Synthesis if:

    • You require multi-gram to kilogram quantities of the material.

    • Cost-effectiveness is a primary concern.

    • You have standard organic synthesis capabilities and personnel.

When choosing a synthetic route, the Sandmeyer reaction (Route 2) is highly recommended over direct bromination (Route 1) . Despite being a longer process, its superior regiochemical control ensures a predictable outcome and a much purer crude product, simplifying purification and ultimately providing a more reliable and scalable source of 2,5-Dibromo-3-methylbenzoic acid. The direct bromination route should only be considered as an exploratory option if the Sandmeyer route is not feasible for some reason.

References

  • Bromine price index . businessanalytiq. [Link]

  • Copper(I) bromide (CuBr) . baseclick. [Link]

  • Bromine Prices 2026: Index, Trend Analysis & Forecast . IMARC Group. [Link]

  • Copper(I) Bromide, 99.5+%, 500g . eBay. [Link]

  • Bromine Prices, Trends, Chart, Index and News Q4 2025 . ChemAnalyst. [Link]

  • 2 Amino 3 Methylbenzoic Acid API Intermediate . IndiaMART. [Link]

  • 2,5-Dibromo-3-methyl-benzoic acid methyl ester-Information . Chemcia Scientific, LLC. [Link]

  • Bromine in Pool Chemicals . Walmart. [Link]

  • 3-Methyl benzoic acid, 98% . IndiaMART. [Link]

  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • Experimental Methods 1. Bromination Methods . [Link]

  • M-Toluic Acid (3-Methylbenzoic Acid) . Royalchem. [Link]

  • Sandmeyer Reaction - experimental procedure and set up . YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . PMC. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • 2-Bromo-3-methylbenzoic acid, 98% . J&K Scientific. [Link]

  • Method for producing 3-bromomethylbenzoic acids.
  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid . [Link]

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system . The Royal Society of Chemistry. [Link]

  • Method for producing 3-bromomethylbenzoic acids.
  • CAS 13091-43-5 suppliers, 2-Amino-3-bromo-5-methyl benzoic acid suppliers . Pharma Info Source. [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2,5-Dibromo-3-methylbenzoic Acid

Executive Safety Summary Immediate Action Required: Treat 2,5-Dibromo-3-methylbenzoic acid as a high-risk irritant capable of causing severe respiratory and ocular damage upon contact.[1] Unlike simple benzoic acid, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2,5-Dibromo-3-methylbenzoic acid as a high-risk irritant capable of causing severe respiratory and ocular damage upon contact.[1] Unlike simple benzoic acid, the halogenated (bromine) substitution increases its lipophilicity, potentially enhancing skin absorption and biological activity.

Primary Hazard Codes (GHS):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][5][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[1][2]

Operational Philosophy: Do not rely solely on PPE. Your primary defense is containment .[1] PPE is the fail-safe for when containment is breached.[1]

Engineering Controls (The First Line of Defense)

Before donning PPE, ensure the environment is compliant.[7]

Control MeasureSpecificationValidation Step (Self-Check)
Primary Containment Chemical Fume Hood (Class II, Type A/B)Verify sash is at the safe working height.[1] Check magnehelic gauge or flow monitor reads between 80–100 fpm face velocity.[1]
Weighing Station Vented Balance Enclosure or Static-Free ZoneIf weighing outside a hood, use a powder containment balance enclosure.[1] Use an ionizing bar to prevent static dispersal of the powder.
Ventilation 100% Exhaust (No Recirculation)Ensure no drafts (A/C vents) are blowing directly across the hood face, creating turbulence.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for 2,5-Dibromo-3-methylbenzoic acid specifically.[1] Generic "acid" protection is insufficient due to the halogenated organic nature of the compound.

A. Hand Protection (Critical)

Recommendation: Double-Gloving Strategy [1]

  • Inner Layer: 4 mil Nitrile (High dexterity).[1]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).[1]

  • Rationale: Halogenated benzoic acids can permeate thin nitrile over time.[1] The outer glove takes the mechanical stress and initial chemical load; the inner glove protects against micro-tears and permeation during doffing.

  • Change Frequency: Immediately upon visible splash.[1][8] Every 60 minutes during active handling.[1]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent) [1]

  • Why not Safety Glasses? This compound is a fine crystalline powder (Melting Point: ~155-158°C).[1] Static charge can cause particles to "jump" around the balance. Safety glasses allow dust entry from the top and sides. Goggles provide a sealed environment.

  • Face Shield: Required only if handling large liquid volumes (>500mL) of the solubilized acid.[1]

C. Respiratory Protection

Recommendation: N95 or P100 Particulate Respirator (Only if Fume Hood is unavailable/compromised)[1]

  • Standard Ops: No respirator needed if working strictly within a certified fume hood.[1]

  • Spill Cleanup: P100 (HEPA) half-mask required for powder spills outside the hood.[1]

D. Body Protection[5][9][10]
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant).[1] Avoid synthetic blends that melt if the acid is dissolved in flammable solvents (e.g., THF, Methanol).

  • Coverage: Fully buttoned to the neck.[1] Sleeves must be tucked into gloves or use cuff guards to seal the wrist gap.

Operational Workflow & Safety Protocol

The following diagram illustrates the safe handling lifecycle, emphasizing the "Red Zone" where exposure risk is highest.

HandlingProtocol cluster_danger CRITICAL EXPOSURE ZONE Storage 1. Storage (Cool, Dry, Segregated) Prep 2. PPE Donning (Double Nitrile, Goggles) Storage->Prep Verify SDS Weighing 3. Weighing (High Risk) (Static Control, Fume Hood) Prep->Weighing Sash < 18 inches Solubilization 4. Solubilization (Dissolve in Organic Solvent) Weighing->Solubilization Slow Addition Waste 6. Disposal (Halogenated Organic) Weighing->Waste Contaminated Wipes Reaction 5. Application/Reaction (Closed Vessel) Solubilization->Reaction Transfer Reaction->Waste Quench

Figure 1: Operational workflow for handling 2,5-Dibromo-3-methylbenzoic acid. The "Critical Exposure Zone" indicates where dust generation and splash hazards are highest.

Detailed Protocol Steps:
  • Preparation:

    • Inspect gloves for pinholes by trapping air and squeezing.

    • Prepare a "wet wipe" station inside the hood to immediately wipe down the balance and spatulas after use.

  • Weighing (The Critical Step):

    • Static Warning: Brominated aromatic acids are prone to static.[1] Do not use plastic weighing boats; use glass weighing dishes or aluminum foil to minimize static cling.

    • Technique: Transfer powder slowly. If powder clings to the spatula, do not flick it. Tap the spatula gently against the side of the vessel.

  • Solubilization:

    • This acid is sparingly soluble in water but soluble in Methanol, DMSO, or THF.

    • Dissolution: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

Decontamination & Waste Disposal[9][11]

Decontamination:

  • Surface: Wipe all surfaces with a soap/water solution followed by 70% Ethanol.[1] The soap helps lift the hydrophobic acid; the ethanol ensures solubility of residues.

  • Tools: Rinse spatulas with acetone or methanol into the waste container before washing in the sink.[1]

Disposal Classification:

  • Waste Stream: Halogenated Organic Waste .[1][9]

  • Segregation: Do not mix with non-halogenated solvents if your facility separates them (halogenated disposal is significantly more expensive and requires different incineration protocols).

  • Labeling: Clearly mark "Contains 2,5-Dibromo-3-methylbenzoic acid – Irritant."[1]

Emergency Response Plan

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open. Do not pause to remove contact lenses initially; flush them out.Seek ophthalmologist evaluation immediately. Acidic solids can cause corneal abrasion.[1]
Skin Contact Brush off dry powder before wetting (to prevent increasing absorption area). Then wash with soap and water for 15 mins.[4][5]Monitor for delayed dermatitis or chemical burns.
Inhalation Move to fresh air.[2][4][5][8][9] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs), which can be delayed.

References

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 2,5-Dibromo-3-methylbenzoic acid. MilliporeSigma.[1][2][8]

  • Fisher Scientific. (2023).[1] Glove Selection Guide for Organic Acids. Thermo Fisher Scientific.[1]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzoic Acid Derivatives Handling. [1]

  • PubChem. (2023). Compound Summary: 2,5-Dibromo-3-methylbenzoic acid (CAS 601-02-5).[1] National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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